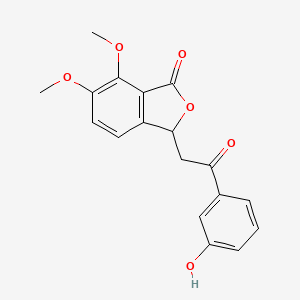

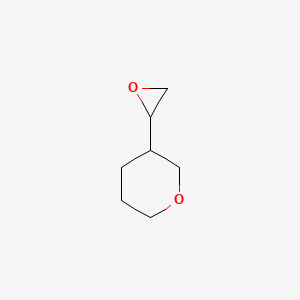

![molecular formula C17H12ClN3O3S2 B2548942 (Z)-2-cloro-N-(3-(prop-2-in-1-il)-6-sulfamoilbenzo[d]tiazol-2(3H)-ilideno)benzamida CAS No. 887201-87-8](/img/structure/B2548942.png)

(Z)-2-cloro-N-(3-(prop-2-in-1-il)-6-sulfamoilbenzo[d]tiazol-2(3H)-ilideno)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

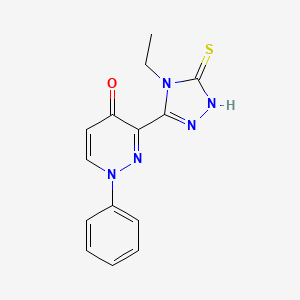

The compound 2-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a benzothiazole derivative, a class of compounds known for their diverse biological activities. Benzothiazoles have been extensively studied due to their antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties, among others . The structure of benzothiazole derivatives often includes a benzene ring fused with a thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, other benzothiazole derivatives can be synthesized using multistep reactions that may include the use of chlorosulfonic acid, alcohols, and amines to produce various sulfonic acids, esters, and amides .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by spectroscopic methods such as UV-Vis, IR, 1H- and 13C-NMR. For example, two novel benzothiazoles were characterized using these methods, and their crystal structures were determined by single-crystal X-ray diffraction, revealing discrete dimers connected into a three-dimensional network by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including reactions with water, alcohols, and amines to yield corresponding sulfonic acids, esters, and amides . The reactivity of these compounds is influenced by the substituents on the benzothiazole ring, which can affect their ability to interact with other molecules and participate in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the lipophilicity of these compounds can be assessed by their octanol-water partition coefficients, which is an indicator of their ability to penetrate biological membranes. A study comparing the pharmacokinetics of a lipophilic substituted benzamide with sulpiride found that the former had a higher penetration through the gastrointestinal membrane and the blood-brain barrier . The solubility, melting point, and stability of benzothiazole derivatives can also vary depending on their specific functional groups and molecular interactions.

Antibacterial Studies

Benzothiazole derivatives have been evaluated for their antibacterial activities. The ligand NBTCS and its metal complexes were screened against various bacterial strains, showing higher activity compared to standard antibiotics . Similarly, other synthesized benzothiazole derivatives have demonstrated good antimicrobial activity, particularly when substituted with electron-donating groups .

Aplicaciones Científicas De Investigación

- Propiedades Antibacterianas y Antifúngicas: El grupo sulfamoil del compuesto sugiere actividad antibacteriana y antifúngica. Los estudios exploran su efectividad contra varios patógenos .

- Propiedades Semiconductoras: La estructura electrónica del compuesto, en particular la naturaleza de atracción de electrones del grupo –NO2, lo hace interesante para la ciencia de los materiales. Los investigadores estudian su potencial como material semiconductor para dispositivos electrónicos .

- Detección de Iones y Catálisis: El núcleo de 1,2,3-triazol es versátil. Los investigadores exploran su uso en aplicaciones de detección de iones y catálisis .

- Bioconjugados y Agentes de Imagenología: La funcionalidad alquino permite la bioconjugación. Los científicos lo utilizan para unir biomoléculas (por ejemplo, anticuerpos) para la imagenología dirigida o la entrega de fármacos .

- Propiedades Luminiscentes: La fluorescencia del compuesto, especialmente cuando está unido a cromóforos como el pireno, lo hace relevante para los OLED. Los investigadores investigan su uso como material emisor en pantallas e iluminación .

- Revestimientos Protectores: La estructura del compuesto puede inhibir la corrosión. Los investigadores exploran su aplicación en revestimientos protectores para metales y aleaciones .

- Explosivos y Propulsores: Las propiedades energéticas del compuesto son de interés. Los estudios evalúan su idoneidad para materiales de alta energía, como explosivos y propulsores .

Química Medicinal y Desarrollo de Fármacos

Química de Materiales

Biotecnología y Bioconjugación

Diodos Orgánicos Emisores de Luz (OLED)

Inhibición de la Corrosión

Materiales de Alta Energía

En resumen, las diversas aplicaciones de este compuesto abarcan la química medicinal, la ciencia de los materiales, la biotecnología y más. Su estructura y propiedades únicas continúan inspirando la investigación en varias disciplinas científicas. 🌟 .

Propiedades

IUPAC Name |

2-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3S2/c1-2-9-21-14-8-7-11(26(19,23)24)10-15(14)25-17(21)20-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2,(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIOQZNJLYVNIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

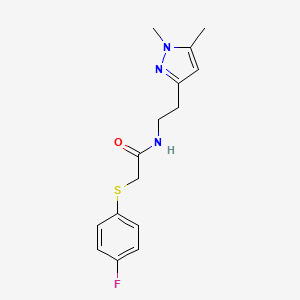

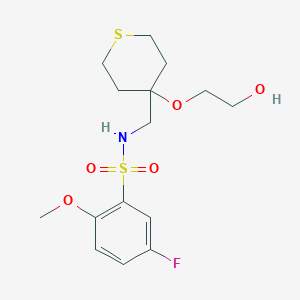

![3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B2548861.png)

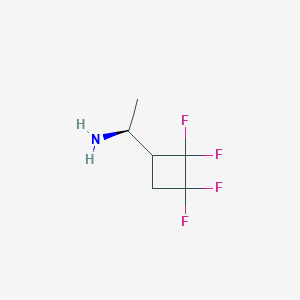

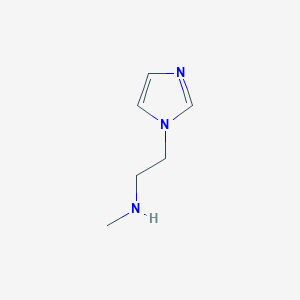

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)

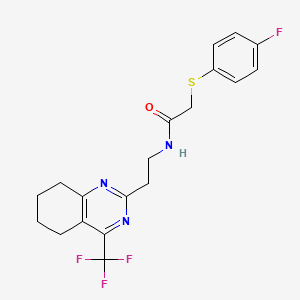

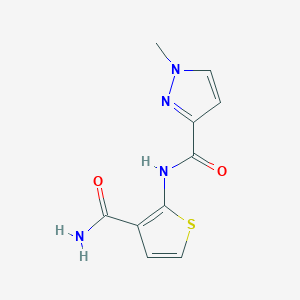

![2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548870.png)

![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)